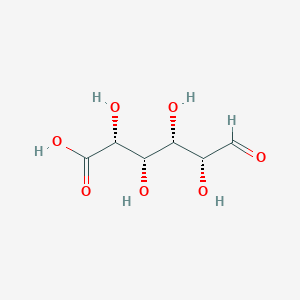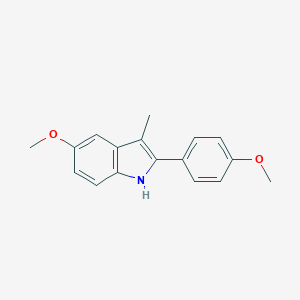
2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole often involves modifications at positions C-4 to C-7 with different moieties such as chloro, methyl, or methoxy. These compounds have shown to target tubulin at the colchicine binding site, leading to apoptotic cell death in biological evaluations (Romagnoli et al., 2008). Additionally, the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole highlights the rearrangement processes in acidic solutions to achieve the desired indole derivatives (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is characterized by specific orientations and bonding. For instance, in one isoindole compound, the methoxyphenyl ring is oriented at a slight angle to the thiazole ring, showcasing the significance of molecular orientation and interactions in the crystal via C—H⋯O and weak π–π interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of this class of compounds involve interactions with biological targets such as tubulin, affecting microtubule assembly. Methoxy-substituted 3-formyl-2-phenylindoles, for example, inhibit tubulin polymerization, demonstrating the compounds' interactions with cellular structures and their potential as cytostatic agents (Gastpar et al., 1998).
Physical Properties Analysis
The physical properties, including stability and fluorescence, of related compounds are significant for their application in various fields. For instance, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence and stability under various conditions, making it an interesting subject for biomedical analysis (Hirano et al., 2004).
Wissenschaftliche Forschungsanwendungen
Indole‐2‐Acetic Acid Methyl Esters Methyl 5‐Methoxyindole‐2‐Acetate
: This study focuses on the synthesis of methyl 5-methoxyindole-2-acetate, which is an intermediate in the production of various chemical products. It discusses the use of different intermediates and the reactions involved in the synthesis process (Modi, Oglesby, & Archer, 2003).
Methoxy-Substituted 3-Formyl-2-Phenylindoles Inhibit Tubulin Polymerization : This study investigates the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, a class of cytostatics. It identifies essential structural elements for this inhibitory action and tests derivatives for cytostatic activity in human breast cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis and Biological Evaluation of 1-Methyl-2-(3',4',5'-Trimethoxybenzoyl)-3-Aminoindoles : This research synthesizes new compounds targeting tubulin at the colchicine binding site, leading to apoptotic cell death. It focuses on the antiproliferative effects of these compounds (Romagnoli et al., 2008).
Studies on Organophosphorus Compounds—XXXVII : This study involves the synthesis of δ5-1,2,3-diazaphospholines and indoles from hydrazones. It provides insights into the reaction mechanisms and the formation of various indole compounds (El‐Barbary & Lawesson, 1981).
The Synthesis and Physical-Chemical Research of Hydrazides and Ylidenhydrazides : This paper discusses the development of new medicines with antimicrobial activity based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. It explores the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-15-10-14(20-3)8-9-16(15)18-17(11)12-4-6-13(19-2)7-5-12/h4-10,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLVEDPCAHCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446940 | |
| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole | |
CAS RN |
91444-18-7 | |
| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

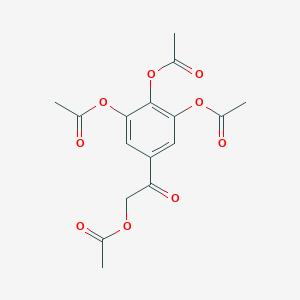
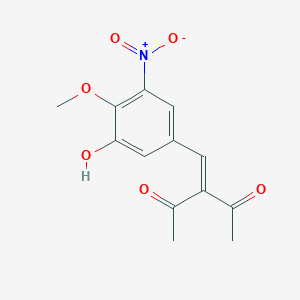
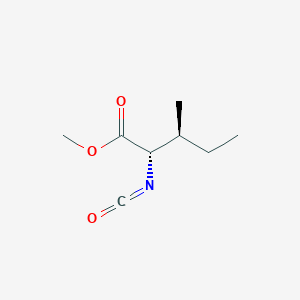
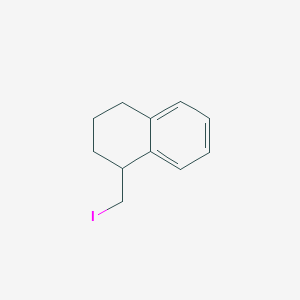
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
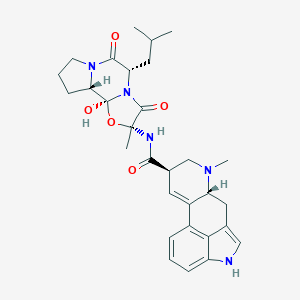
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
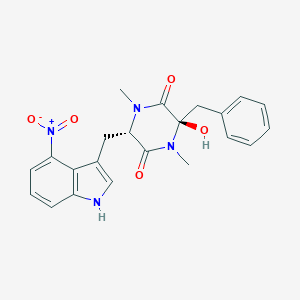
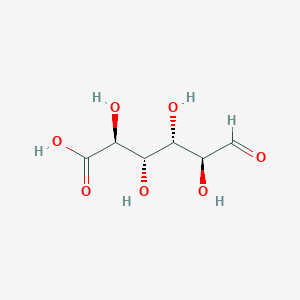
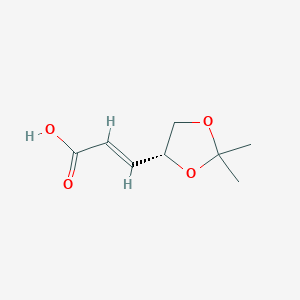
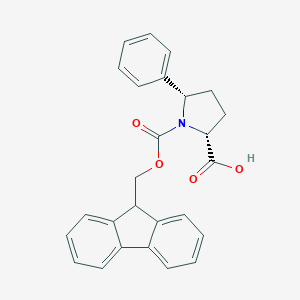
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

